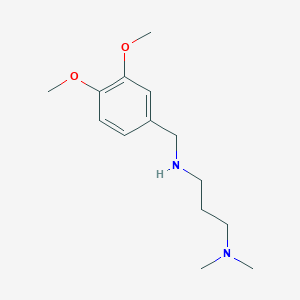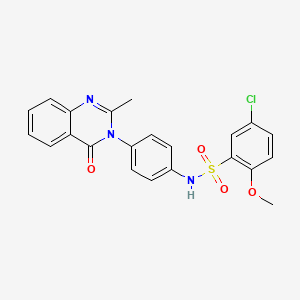
5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. Its structure features a benzenesulfonamide backbone with a chloromethoxy substitution and a quinazolinyl phenyl moiety, making it an intriguing subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Starting Material: : Begins with 2-methoxybenzenesulfonamide.
Chlorination: : Introduction of a chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Quinazolinyl Phenyl Moiety Attachment: : The synthesis of the 2-methyl-4-oxoquinazoline unit involves cyclization reactions, often from anthranilic acid derivatives and methyl ketones.
Coupling Reaction: : Finally, the quinazolinyl phenyl group is attached to the sulfonamide backbone through amide bond formation, typically utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In industrial settings, the production of this compound can involve the following:
Optimization: : Using flow reactors to streamline the multi-step synthesis process.
Scalable Reagents: : Employing cheaper and readily available reagents.
Quality Control: : Ensuring product purity through chromatographic techniques and automated monitoring systems.
化学反应分析
Types of Reactions
Oxidation: : Though stable, under aggressive conditions, the compound might undergo oxidation at the methoxy group.
Reduction: : The quinazolinyl ketone may be reduced to the corresponding alcohol.
Substitution: : The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: : Formation of sulfone or N-oxide derivatives.
Reduction: : Production of secondary alcohol derivatives.
Substitution: : Yields a variety of substituted benzenesulfonamides.
科学研究应用
5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications:
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : Studied for its potential enzyme inhibition properties.
Medicine: : Explored for its possible role as an antineoplastic agent.
Industry: : Used in the production of advanced polymeric materials.
作用机制
The compound exerts its effects primarily through:
Molecular Target: : Binding to specific protein sites, possibly enzymes.
Pathways: : Interfering with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
相似化合物的比较
Comparison with Other Compounds
Compared to other sulfonamide and quinazoline derivatives, it stands out due to:
Enhanced Stability: : Due to the methoxy and chlorine substituents.
Broader Application Spectrum: : Unique structural combination allows for versatile usage.
List of Similar Compounds
4-amino-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
5-chloro-2-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
There you have it—an in-depth look at the intriguing compound 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Dive deeper into any of these sections, and you'll find a world of fascinating details.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-14-24-19-6-4-3-5-18(19)22(27)26(14)17-10-8-16(9-11-17)25-31(28,29)21-13-15(23)7-12-20(21)30-2/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMHTUMNKSBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
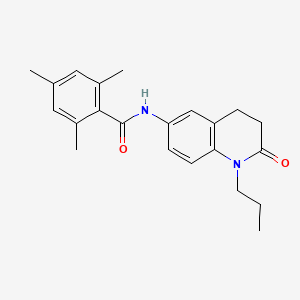
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)
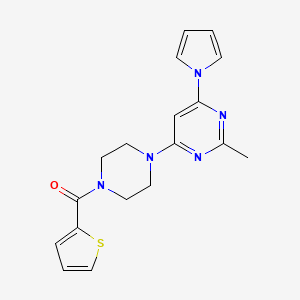
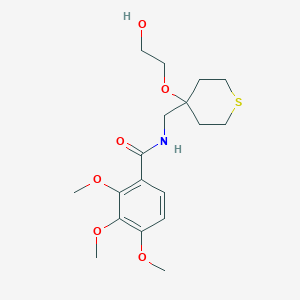
![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762031.png)
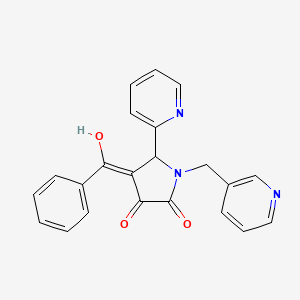
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)
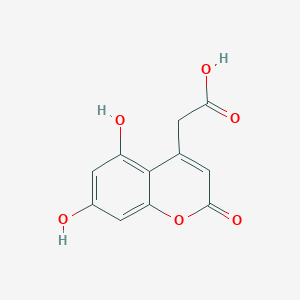
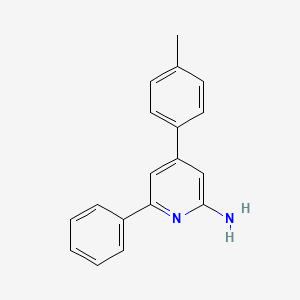
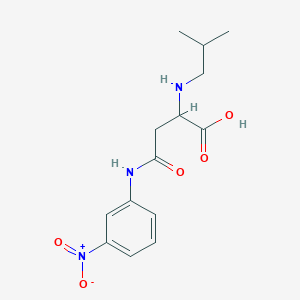

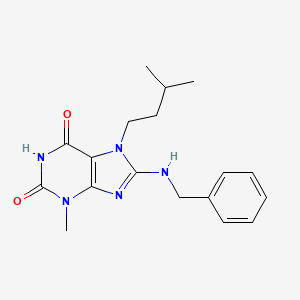
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
